molecular formula C6H6BrNOS B1334563 N-(5-bromothiophen-2-yl)acetamide CAS No. 68236-26-0

N-(5-bromothiophen-2-yl)acetamide

Cat. No. B1334563
CAS RN: 68236-26-0
M. Wt: 220.09 g/mol
InChI Key: SVIZHRDMDNJNMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the acylation of amines or the reaction of acetic acid derivatives with other chemical entities. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Similarly, other acetamide derivatives were synthesized by various methods, including carbodiimide condensation , and reactions involving organic acids, esters, hydrazides, and thiols .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using techniques such as FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography. For example, the crystal packing of the compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by hydrogen bonds . The structures of other related compounds have been determined from laboratory X-ray powder diffraction data, revealing intermolecular hydrogen bonds and weak C–H···Cl/Br interactions .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be studied using computational methods such as density functional theory (DFT). The interactions between the compound and DNA bases were examined using electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) computations . The antitumor activities of some acetamide derivatives were evaluated in vitro, showing potent antiproliferative activity against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The Hirshfeld surface analysis provides information on the intermolecular contacts, such as H···H, C···H, S···H, N···H, and O···H contacts . The antioxidant and antimicrobial activities of these compounds were assessed, revealing significant properties . The vibrational spectroscopic signatures of these compounds were characterized by Raman and Fourier transform infrared spectroscopy, and their stability was confirmed using natural bond orbital analysis .

Scientific Research Applications

1. Role in Organic Synthesis

N-(5-bromothiophen-2-yl)acetamide and its derivatives are often used in organic synthesis. For instance, the compound N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-bromo-phenyl}acetamide has been synthesized and characterized, indicating its potential for creating complex molecular structures (Boechat et al., 2011).

2. Pharmacological Evaluations

These compounds have been evaluated for their pharmacological properties. For example, various acetamide derivatives, including those related to N-(5-bromothiophen-2-yl)acetamide, have been assessed for their antibacterial and anti-enzymatic potential, with some showing significant activity against certain bacterial strains (Nafeesa et al., 2017).

3. Antitumor Activities

Specific derivatives of N-(5-bromothiophen-2-yl)acetamide have shown potential antitumor activities. A study on N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides revealed potent antiproliferative activity against certain cancer cell lines (Wu et al., 2017).

4. Molecular Structural Studies

These compounds also play a role in molecular structural studies. The crystal structures of similar compounds have been analyzed, revealing intricate details about molecular interactions and bonding, which are essential for understanding their chemical behavior (Geiger et al., 2014).

5. Quantum Mechanical Studies

There are applications in quantum mechanical studies as well. For instance, the local molecular properties of acetamide derivatives have been examined using density functional theory, offering insights into their reactivity and potential as anti-HIV drugs (Oftadeh et al., 2013).

Safety And Hazards

The safety data sheet for “N-(5-bromothiophen-2-yl)acetamide” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

N-(5-bromothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-4(9)8-6-3-2-5(7)10-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIZHRDMDNJNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399871
Record name N-(5-bromothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromothiophen-2-yl)acetamide

CAS RN

68236-26-0
Record name N-(5-bromothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LJ Nurkkala, RO Steen, SJ Dunne - Synthesis, 2006 - thieme-connect.com
Three new pyridyl thienopyridines, 5-pyridin-2-yl-thieno [3, 2-b] pyridine, 6-pyridin-2-yl-thieno [2, 3-b] pyridine and 6-pyridin-2-yl-thieno [3, 2-c] pyridine, have been synthesized, each …
Number of citations: 11 www.thieme-connect.com

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